2-Amino-1-(4-methylphenyl)propan-1-one hydrochloride 2-Amino-1-(4-methylphenyl)propan-1-one hydrochloride nor-Mephedrone (hydrochloride) is an analytical reference standard categorized as a cathinone metabolite. It is a metabolite of mephedrone. This product is intended for research and forensic applications.
Mephedrone (4-methylmethcathinone) is a designer drug that is structurally related to the psychotropic compound ecstasy (3,4-methylenedioxymethamphetamine). Mephedrone is a new substance of abuse. nor-Mephedrone (hydrochloride) is a metabolite of mephedrone that can be detected in the urine. It is formed by the N-demethylation of the primary amine on mephedrone.
Brand Name: Vulcanchem
CAS No.: 6941-17-9
VCID: VC21240474
InChI: InChI=1S/C10H13NO.ClH/c1-7-3-5-9(6-4-7)10(12)8(2)11;/h3-6,8H,11H2,1-2H3;1H
SMILES: CC1=CC=C(C=C1)C(=O)C(C)N.Cl
Molecular Formula: C10H14ClNO
Molecular Weight: 199.68 g/mol

2-Amino-1-(4-methylphenyl)propan-1-one hydrochloride

CAS No.: 6941-17-9

Cat. No.: VC21240474

Molecular Formula: C10H14ClNO

Molecular Weight: 199.68 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1-(4-methylphenyl)propan-1-one hydrochloride - 6941-17-9

Specification

Description nor-Mephedrone (hydrochloride) is an analytical reference standard categorized as a cathinone metabolite. It is a metabolite of mephedrone. This product is intended for research and forensic applications.
Mephedrone (4-methylmethcathinone) is a designer drug that is structurally related to the psychotropic compound ecstasy (3,4-methylenedioxymethamphetamine). Mephedrone is a new substance of abuse. nor-Mephedrone (hydrochloride) is a metabolite of mephedrone that can be detected in the urine. It is formed by the N-demethylation of the primary amine on mephedrone.
CAS No. 6941-17-9
Molecular Formula C10H14ClNO
Molecular Weight 199.68 g/mol
IUPAC Name 2-amino-1-(4-methylphenyl)propan-1-one;hydrochloride
Standard InChI InChI=1S/C10H13NO.ClH/c1-7-3-5-9(6-4-7)10(12)8(2)11;/h3-6,8H,11H2,1-2H3;1H
Standard InChI Key FZNOSALCDVTESF-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)C(C)N.Cl
Canonical SMILES CC1=CC=C(C=C1)C(=O)C(C)N.Cl

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